![molecular formula C12H11FN2O2S B2380629 Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate CAS No. 2248377-77-5](/img/structure/B2380629.png)
Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate
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Description
Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate is a chemical compound with the molecular formula C12H11FN2O2S. It contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives, such as Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate, often involves the C − H substitution reaction of thiazole. This reaction is typically catalyzed by a palladium/copper system and carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This satisfies Hückel’s rule, which states that aromatic molecules must have a certain number of π-electrons . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds, including Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate, can undergo various chemical reactions. For example, the C-5 atom in the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Mechanism of Action
While the specific mechanism of action for Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate is not available, thiazole derivatives have been observed to possess a wide range of biological activities. These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug activities .
Future Directions
properties
IUPAC Name |
ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-2-17-11(16)9-4-3-8(7-10(9)13)15-12-14-5-6-18-12/h3-7H,2H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGJXFHODRXPMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)NC2=NC=CS2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate |
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